molecular formula C11H14N4 B1471361 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine CAS No. 1782367-50-3

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1471361
M. Wt: 202.26 g/mol
InChI Key: OVIMBBXLSDJAGV-UHFFFAOYSA-N
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Description

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, or EPPM for short, is a heterocyclic amine compound that has recently been studied for its potential applications in the scientific research field. EPPM is a versatile compound that can be used in a variety of ways, from synthesizing new compounds to studying biochemical and physiological effects.

Scientific Research Applications

Ambient-Temperature Synthesis

A study by Becerra, Cobo, and Castillo (2021) reported the synthesis of a novel compound closely related to the specified chemical, demonstrating an efficient ambient-temperature synthesis methodology. This provides a foundational approach for synthesizing similar compounds for various applications, highlighting the versatility of pyrazole and pyridine derivatives in chemical synthesis (Becerra, Cobo, & Castillo, 2021).

Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which were evaluated for anticonvulsant activity. This research indicates the potential application of pyridine and pyrazole derivatives as anticonvulsant agents, suggesting their importance in the development of new pharmacological treatments (Pandey & Srivastava, 2011).

Antimicrobial and Antimycobacterial Activity

Another study explored the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including compounds with the pyridine and pyrazole groups. These compounds showed promising activity against mycobacterial strains, underlining their potential in treating infectious diseases (R.V.Sidhaye et al., 2011).

Anticancer Activity

Research by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized pyrazole derivatives, which were evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, suggesting the therapeutic potential of these compounds in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catecholase Activity Investigations

Mouadili et al. (2013) studied the catecholase activities of in situ copper (II) complexes with pyrazole and pyridine-based ligands. The findings contribute to the understanding of the catalytic mechanisms and potential applications of these complexes in biochemical and industrial processes (Mouadili et al., 2013).

properties

IUPAC Name

(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-15-10(8-12)7-11(14-15)9-3-5-13-6-4-9/h3-7H,2,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIMBBXLSDJAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

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